![molecular formula C17H15F6NO4S B7519520 N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-methoxyethoxy)benzenesulfonamide](/img/structure/B7519520.png)
N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-methoxyethoxy)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-methoxyethoxy)benzenesulfonamide, commonly known as BTF, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. BTF is a sulfonamide-based compound that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Additionally, we will explore the advantages and limitations of using BTF in lab experiments and list potential future directions for research.
作用機序
The mechanism of action of BTF is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BTF has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. BTF has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. Additionally, BTF has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and physiological effects:
BTF has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-tumor, and anti-viral properties, BTF has been shown to have antioxidant activity by scavenging free radicals. BTF has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, BTF has been shown to have cardioprotective effects by reducing inflammation and improving cardiac function.
実験室実験の利点と制限
One advantage of using BTF in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various biological processes. Additionally, BTF has been shown to have low toxicity in animal studies, which makes it a safe compound to use in lab experiments. However, one limitation of using BTF in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain assays.
将来の方向性
There are several potential future directions for research involving BTF. One area of interest is the development of BTF-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of BTF-based drugs for the treatment of cancer. Additionally, there is potential for the development of BTF-based drugs for the treatment of viral infections such as influenza and HIV. Further research is needed to fully understand the mechanism of action of BTF and its potential applications in the field of medicinal chemistry.
合成法
The synthesis of BTF involves the reaction of 3,5-bis(trifluoromethyl)aniline with 4-(2-methoxyethoxy)benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure BTF. The yield of this reaction is typically around 50%, and the purity can be determined through various analytical techniques such as NMR and mass spectrometry.
科学的研究の応用
BTF has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, BTF has been shown to have anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. BTF has also been shown to have anti-viral activity against several viruses, including influenza and HIV.
特性
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-methoxyethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F6NO4S/c1-27-6-7-28-14-2-4-15(5-3-14)29(25,26)24-13-9-11(16(18,19)20)8-12(10-13)17(21,22)23/h2-5,8-10,24H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVLIYHCCCVZEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F6NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[1-(2-methylpropyl)pyrazol-4-yl]acetamide](/img/structure/B7519440.png)
![N-[2-(dimethylamino)-2-phenylethyl]-2-(furan-2-yl)quinoline-4-carboxamide](/img/structure/B7519441.png)
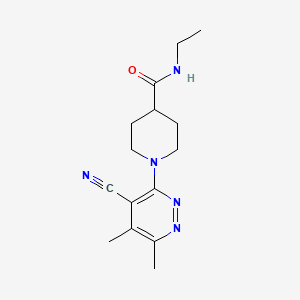
![Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7519474.png)
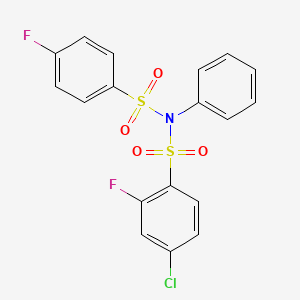
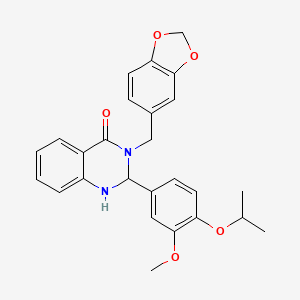
![Furan-3-yl-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)methanone](/img/structure/B7519492.png)
![[4-(2-Hydroxyphenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7519509.png)

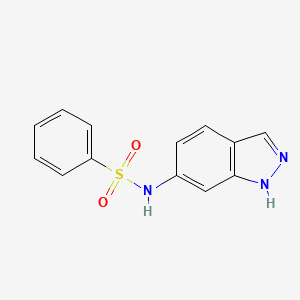

![N-[(5-bromothiophen-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7519525.png)
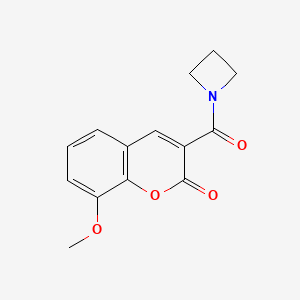
![1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide](/img/structure/B7519542.png)